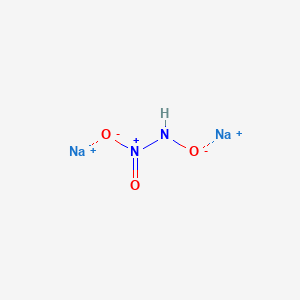
disodium;N-oxidonitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;N-oxidonitramide is a chemical compound with the molecular formula Na2N2O3. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two sodium ions and an N-oxidonitramide group, which contributes to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-oxidonitramide typically involves the reaction of sodium nitrite (NaNO2) with a suitable oxidizing agent under controlled conditions. One common method is the oxidation of sodium nitrite with hydrogen peroxide (H2O2) in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production. Additionally, purification steps, such as crystallization or filtration, are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;N-oxidonitramide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds. Substitution reactions can result in a wide range of products depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Disodium;N-oxidonitramide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of disodium;N-oxidonitramide involves its interaction with molecular targets and pathways within a system. The compound can act as an oxidizing or reducing agent, depending on the conditions. It may interact with enzymes, proteins, or other biomolecules, leading to changes in their activity or function. The specific molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Disodium;N-oxidonitramide can be compared with other similar compounds, such as:
Sodium nitrite (NaNO2): A precursor in the synthesis of this compound.
Sodium nitrate (NaNO3): Another related compound with different oxidation states.
Disodium ethylenediaminetetraacetate (Na2EDTA): A chelating agent with different chemical properties.
Eigenschaften
Molekularformel |
HN2Na2O3+ |
|---|---|
Molekulargewicht |
122.999 g/mol |
IUPAC-Name |
disodium;N-oxidonitramide |
InChI |
InChI=1S/HN2O3.2Na/c3-1-2(4)5;;/h1H;;/q-1;2*+1 |
InChI-Schlüssel |
ZKWRAFLPUMNRRC-UHFFFAOYSA-N |
Kanonische SMILES |
N([N+](=O)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-amino-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]-3-phenylpropanamide](/img/structure/B12362954.png)
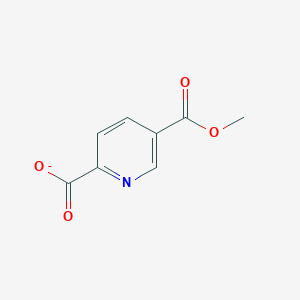
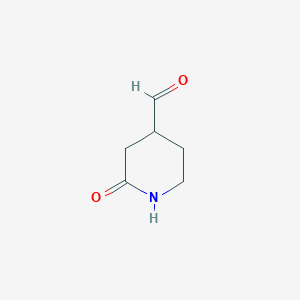
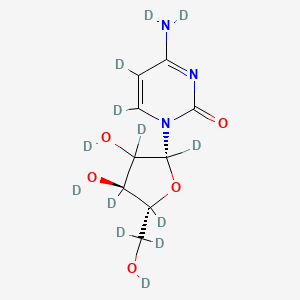
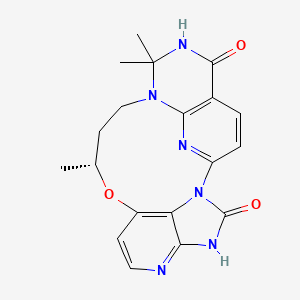
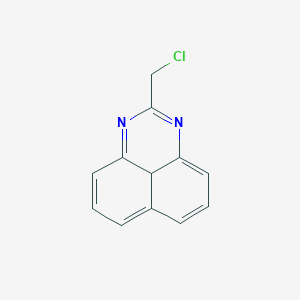
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)
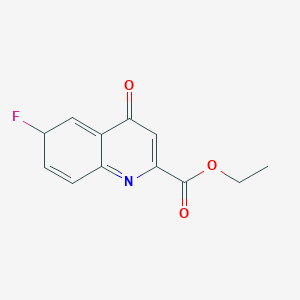
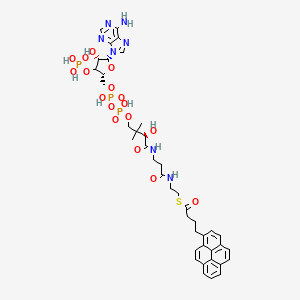
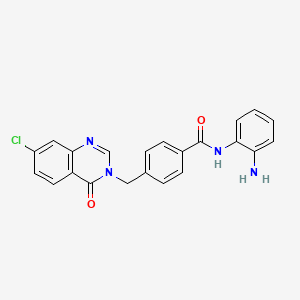
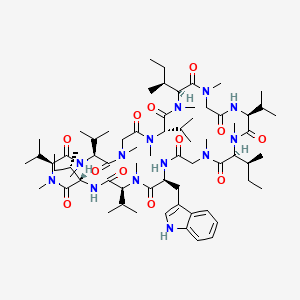

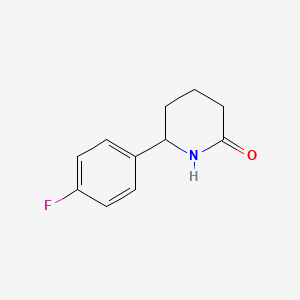
![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
